molecular formula C26H24N2 B13088251 N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine

N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine

Cat. No.: B13088251
M. Wt: 364.5 g/mol
InChI Key: XASHJNSTSOTEEB-UHFFFAOYSA-N
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Description

N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine is an organic compound with the molecular formula C26H24N2. It is a derivative of benzene-1,4-diamine, where the nitrogen atoms are substituted with phenyl and m-tolyl groups. This compound is known for its applications in organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with phenyl and m-tolyl substituents under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where benzene-1,4-diamine reacts with halogenated phenyl and m-tolyl compounds in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced amine compounds, and substituted aromatic compounds .

Scientific Research Applications

N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine in electronic devices involves its ability to transport holes (positive charge carriers) efficiently. The phenyl and m-tolyl groups enhance the compound’s electron-donating properties, facilitating the movement of holes through the material. This improves the overall performance of devices such as OLEDs by balancing the charge carriers in the emitting layer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of phenyl and m-tolyl groups, which provide a balance of electronic properties and stability. This makes it particularly effective as a hole transport material in electronic devices .

Properties

IUPAC Name

4-N,4-N-bis(3-methylphenyl)-1-N-phenylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2/c1-20-8-6-12-25(18-20)28(26-13-7-9-21(2)19-26)24-16-14-23(15-17-24)27-22-10-4-3-5-11-22/h3-19,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASHJNSTSOTEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)NC3=CC=CC=C3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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